2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine
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Overview
Description
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound that features a thiazolidine ring fused with a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with a thiazolidine derivative under specific conditions. The reaction is often catalyzed by a Lewis acid or a Brönsted acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiazolidine derivatives
Scientific Research Applications
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The thiazolidine ring can interact with biological molecules, potentially disrupting microbial cell walls or interfering with enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-methyl-1,3-dithiolane
- 1,3-Dithiolane, 2-acetyl-2-methyl-
- Ethyl 2-(2-Methyl-1,3-dioxolan-2-yl)acetate
Uniqueness
2-Methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to its combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
156000-10-1 |
---|---|
Molecular Formula |
C10H19NS3 |
Molecular Weight |
249.5 g/mol |
IUPAC Name |
2-methyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine |
InChI |
InChI=1S/C10H19NS3/c1-9(11-5-6-12-9)3-4-10(2)13-7-8-14-10/h11H,3-8H2,1-2H3 |
InChI Key |
XGTZGWJPFLTBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)CCC2(SCCS2)C |
Origin of Product |
United States |
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